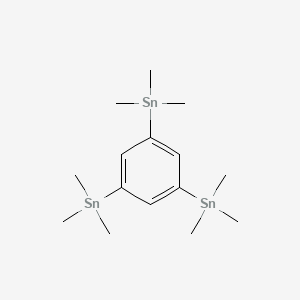
1,3,5-Tris(trimethylstannyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(trimethylstannyl)benzene is an organotin compound with the molecular formula C15H30Sn3. It features a benzene ring substituted with three trimethylstannyl groups at the 1, 3, and 5 positions. This compound is of significant interest in organometallic chemistry due to its unique structural and electronic properties.
Preparation Methods
1,3,5-Tris(trimethylstannyl)benzene can be synthesized through two primary methods:
From 1,3,5-trilithiobenzene: This method involves the reaction of 1,3,5-trilithiobenzene with chlorotrimethylstannane. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
From 1,3,5-tribromobenzene: In this method, 1,3,5-tribromobenzene reacts with trimethylstannyl sodium.
Chemical Reactions Analysis
1,3,5-Tris(trimethylstannyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atoms.
Coupling Reactions: It can be used in coupling reactions to form larger organometallic complexes.
Common reagents used in these reactions include halogens, organolithium reagents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Tris(trimethylstannyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and in the study of organometallic reaction mechanisms.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 1,3,5-Tris(trimethylstannyl)benzene involves the interaction of its tin atoms with other molecules. The trimethylstannyl groups can donate electrons, making the compound a good ligand for forming complexes with transition metals. These interactions can influence the reactivity and stability of the compound in various chemical environments.
Comparison with Similar Compounds
1,3,5-Tris(trimethylstannyl)benzene can be compared with other similar compounds such as:
1,3,5-Tris(trimethylsilyl)benzene: This compound features silicon atoms instead of tin and has different electronic properties and reactivity.
Tetraphenyltin and Tetramethyltin: These compounds have different substitution patterns and electronic effects due to the presence of phenyl or methyl groups instead of trimethylstannyl groups
The uniqueness of this compound lies in its specific substitution pattern and the presence of three tin atoms, which impart distinct electronic and steric properties.
Properties
Molecular Formula |
C15H30Sn3 |
|---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
[3,5-bis(trimethylstannyl)phenyl]-trimethylstannane |
InChI |
InChI=1S/C6H3.9CH3.3Sn/c1-2-4-6-5-3-1;;;;;;;;;;;;/h1,4-5H;9*1H3;;; |
InChI Key |
NVILQTPPWMJNGF-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC(=CC(=C1)[Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















